molecular formula C12H14N4 B12231563 N-cyclobutyl-2-methylpyrido[3,4-d]pyrimidin-4-amine

N-cyclobutyl-2-methylpyrido[3,4-d]pyrimidin-4-amine

Cat. No.: B12231563
M. Wt: 214.27 g/mol
InChI Key: UWCAENKDPDGTQK-UHFFFAOYSA-N
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Description

N-cyclobutyl-2-methylpyrido[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyridopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-2-methylpyrido[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyridine-3,4-diamine with cyclobutanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-2-methylpyrido[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with different alkyl or acyl groups.

Scientific Research Applications

N-cyclobutyl-2-methylpyrido[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclobutyl-2-methylpyrido[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclobutyl-2-methylpyrido[3,4-d]pyrimidin-4-amine is unique due to its specific structural features, such as the cyclobutyl group, which may confer distinct binding properties and biological activities compared to other pyridopyrimidine derivatives

Properties

Molecular Formula

C12H14N4

Molecular Weight

214.27 g/mol

IUPAC Name

N-cyclobutyl-2-methylpyrido[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C12H14N4/c1-8-14-11-7-13-6-5-10(11)12(15-8)16-9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,14,15,16)

InChI Key

UWCAENKDPDGTQK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CN=C2)C(=N1)NC3CCC3

Origin of Product

United States

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